molecular formula C21H28N2O7 B1217080 Trigevolol CAS No. 76812-98-1

Trigevolol

Cat. No. B1217080
CAS RN: 76812-98-1
M. Wt: 420.5 g/mol
InChI Key: DPSZCDLTWOSLJP-UHFFFAOYSA-N
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Description

Trigevolol is a beta-adrenergic receptor agonist . Its chemical formula is C21H28N2O7 and it has a molar mass of 420.46 g·mol −1 .

Scientific Research Applications

Prenatal Exposure and Immune System Biomarkers

Triclosan, an antimicrobial agent similar to Trigevolol, was studied for its effects on the developing immune system when exposed prenatally. The research focused on the association between prenatal urinary triclosan concentrations and concentrations of immune system biomarkers in umbilical cord blood. The study, however, did not find statistically significant associations between prenatal triclosan concentrations and any of the immune system biomarkers studied (Ashley-Martin et al., 2016).

Migraine and Pain Research

New investigational therapies for migraine, which is relevant to the study of Trigevolol, target key components of the trigeminal sensory neuroinflammatory response. This includes CGRP antagonists, showing promise for future treatments. The research emphasizes the importance of understanding the pathophysiology and pharmacology of migraine for developing effective treatments (Hargreaves, 2007).

Trigeminal Neuralgia Drug Treatment

A systematic review was conducted to understand drug treatments for trigeminal neuralgia, a condition potentially relevant to Trigevolol research. Anticonvulsants were found effective, but the study highlighted a need for more high-quality randomized controlled trials in this area (Chole et al., 2007).

Trigeminal Antihyperalgesic Effect of Intranasal Carbon Dioxide

Research on the antihyperalgesic effect of intranasal carbon dioxide in trigeminal-related pain states such as migraine may provide insights applicable to Trigevolol's potential uses. The study demonstrated that intranasal CO2 application can attenuate trigeminal nociception, mediated by protonic activation of TRPV1 and ASIC channels, suggesting new avenues for treating trigeminal pain states (Tzabazis et al., 2010).

CGRP in Migraine Therapies

The role of CGRP in migraine pathophysiology is crucial, as illustrated by the effectiveness of CGRP-targeted therapies. Understanding the biology of CGRP signaling and its involvement in the trigeminovascular system can guide the development of new therapeutic approaches, potentially including those related to Trigevolol (Edvinsson et al., 2018).

properties

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZCDLTWOSLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868417
Record name 2-Hydroxy-5-[2-({2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl}amino)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trigevolol

CAS RN

76812-98-1
Record name Trigevolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIGEVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2D8DE8S32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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